2-(2-Methyl-1H-imidazol-1-yl)ethanol

Antileptospiral Chemotherapy Infectious Disease Clinical Trial

Researchers relying on methimidol synthesis often encounter batch-to-batch variability that compromises antileptospiral activity. This compound delivers the exact 2-methyl/1-hydroxyethyl substitution essential for potency. • Direct methimidol HCl precursor - 94.31% clinical cure rate in 281-patient leptospirosis trial • ≥95% purity white solid; mp 49-51 °C (23-29 °C higher than des-methyl analog) ensures solid-state handling stability • Non-hygroscopic salt derivatization supports reproducible solid dosage formulation Supplied ≥95% purity, store 0-8 °C. Ships globally without DEA/REACH restrictions.

Molecular Formula C6H10N2O
Molecular Weight 126.16 g/mol
CAS No. 1615-15-2
Cat. No. B155134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methyl-1H-imidazol-1-yl)ethanol
CAS1615-15-2
Synonyms1-(2'-hydroxyethyl)-2-methylimidazole hydrochloride
methimidol
methimidol monohydrochloride
Molecular FormulaC6H10N2O
Molecular Weight126.16 g/mol
Structural Identifiers
SMILESCC1=NC=CN1CCO
InChIInChI=1S/C6H10N2O/c1-6-7-2-3-8(6)4-5-9/h2-3,9H,4-5H2,1H3
InChIKeyJJWKKSUCSNDHNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Methyl-1H-imidazol-1-yl)ethanol: Physicochemical & Regulatory Profile


2-(2-Methyl-1H-imidazol-1-yl)ethanol (CAS 1615-15-2), also referred to as 1-(2-hydroxyethyl)-2-methylimidazole or methimidol, is a heterocyclic building block consisting of an imidazole ring substituted at the 1-position with a hydroxyethyl group and at the 2-position with a methyl group . Its molecular formula is C₆H₁₀N₂O with a molecular weight of 126.16 g/mol [1]. The compound is primarily utilized as a synthetic intermediate in pharmaceutical development, with its hydrochloride salt having been developed as an oral antileptospirosis agent [2]. It is typically supplied as a white to off-white solid with a purity of ≥95% and requires storage at 0–8 °C .

1
Heterocyclic building block suited for pharmaceutical intermediate synthesis and derivatization studies.
2
Supports salt-formation workflows; hydrochloride form linked to antileptospiral research model context.
3
Solid-state handling fit: higher melting point than des-methyl analog supports ambient storage and weighing.

2-(2-Methyl-1H-imidazol-1-yl)ethanol: Irreplaceable vs. Common Analogs


Substituting 2-(2-Methyl-1H-imidazol-1-yl)ethanol with closely related imidazole derivatives such as 1-(2-hydroxyethyl)imidazole or 2-methylimidazole introduces significant risks of altered reactivity, pharmacokinetics, and physical handling properties. The presence of both the hydroxyethyl arm and the 2-methyl group is critical for its biological activity, as demonstrated by the antileptospiral efficacy of its hydrochloride salt, methimidol, where even minor structural modifications in 27 synthesized derivatives resulted in variations in both in vivo potency and hygroscopicity [1]. Physical property differences, such as a substantially higher melting point for the unmethylated precursor, can also disrupt established formulation or synthetic protocols, making direct interchange technically invalid without re-validation .

Target Compound
1-(2-Hydroxyethyl)-2-methylimidazole with dual functionalization: hydroxyethyl arm and 2-methyl group critical for reported biological activity context and solid-state properties.
Analog Risk
Des-methyl analog (1-(2-hydroxyethyl)imidazole) lacks 2-substituent; may shift melting point and biological-response profile. 2-Methylimidazole lacks hydroxyethyl handle; reactivity and solubility profile may not transfer.

2-(2-Methyl-1H-imidazol-1-yl)ethanol: Head-to-Head Evidence


Methimidol vs. Penicillin in Leptospirosis Treatment

The hydrochloride salt of the target compound, methimidol, demonstrated a clinical cure rate of 94.31% in a trial of 281 leptospirosis patients. Critically, the treatment avoided the Herxheimer reaction, a known adverse effect associated with penicillin therapy for this indication [1]. This provides quantitative clinical validation that differentiates the target compound's active pharmaceutical form from a standard antibiotic comparator.

Clinical Endpoint Context
Head-to-head
94.31% cure rate (265/281); 0% Herxheimer reaction reported
Supports endpoint-response interpretation in leptospirosis model vs. penicillin comparator.
Trial context; RUO use requires endpoint-context review.
Antileptospiral Chemotherapy Infectious Disease Clinical Trial

Melting Point Advantage Over Des-Methyl Analog

The target compound exhibits a melting point of 63–65 °C, which is substantially higher than that of its direct des-methyl analog, 1-(2-hydroxyethyl)imidazole (melting point: 36–40 °C) . This 23–29 °C elevation in melting point, attributable to the 2-methyl substituent, indicates stronger intermolecular forces and translates to a more robust solid-state form that is easier to handle and store at ambient temperatures without risk of melting.

Melting Point Elevation
Reported
63–65 °C vs. 36–40 °C (des-methyl analog)
Supports solid-state handling advantage assessment.
Data to verify; solvent context may vary.
Physicochemical Characterization Solid-State Handling Procurement Specification

Processability Advantage over 2-Methylimidazole

Functionalization with a hydroxyethyl group transforms the high-melting precursor 2-methylimidazole (mp 142–145 °C) into the target compound, which melts within a much lower and more tractable range of 49–65 °C [1]. This large reduction in melting point signifies a fundamental change in physical state from a high-melting crystalline solid to a lower-melting solid or viscous liquid, enabling its use as a liquid-phase building block in further derivatization without requiring elevated temperatures.

Processability Gain
Class-level
49–65 °C (target) vs. 142–145 °C (2-methylimidazole)
May support liquid-phase derivatization and lower-temperature processing context.
Class-level inference; lot-specific review recommended.
Synthetic Intermediate Handling Solubility Process Chemistry

Non-Hygroscopic Salt vs. Hygroscopic Esters

A structure-activity relationship study on 27 derivatives of the target compound revealed a key practical differentiation for its hydrochloride salt. While most ester derivatives exhibited significant in vivo antileptospiral activity, they were hygroscopic. In contrast, all organic salts, including methimidol hydrochloride, were shown to be non-hygroscopic while retaining comparable efficacy [1]. This property is critical for solid dosage form stability.

Hygroscopicity Profile
Head-to-head
HCl salt non-hygroscopic vs. hygroscopic ester derivatives
Supports salt-form selection context for solid dosage stability assessment.
Hamster model data; pre-formulation validation required.
Pre-formulation Stability Hygroscopicity Lead Optimization

2-(2-Methyl-1H-imidazol-1-yl)ethanol: Proven Application Scenarios


Synthesis of Methimidol Hydrochloride

The free base serves as the direct precursor to methimidol hydrochloride, an oral drug with a 94.31% clinical cure rate for leptospirosis. The conversion to the hydrochloride salt is validated by clinical data showing high efficacy and absence of Herxheimer reactions, making the target compound a critical starting material for developing next-generation antileptospiral therapies [1].

Pharmaceutical Intermediate for Enhanced Stability

The compound's 2-methyl substituent elevates its melting point by 23–29 °C over the des-methyl analog, conferring enhanced solid-state stability. This makes it a preferred intermediate in synthetic routes where robust physical handling and storage stability of intermediates are paramount, especially in multi-step pharmaceutical syntheses .

Non-Hygroscopic Building Block for Pre-formulation

Derivatization to its organic salt form yields a non-hygroscopic entity, as demonstrated in animal models. This property is leveraged in the design of stable solid dosage forms, where moisture sorption must be minimized to ensure consistent drug release and shelf-life. The target compound is therefore selected in early-stage pre-formulation over its hygroscopic ester derivatives [2].

Application
Selection Property
Validation Focus
Antileptospiral agent precursor synthesis
Hydroxyethyl-methylimidazole core
Endpoint-response review in infectious disease research models
Solid-state intermediate handling and storage
Elevated melting-point range
Lot-specific melting behavior and ambient stability monitoring
Non-hygroscopic pre-formulation building block
Organic salt vs. ester form
Moisture-sorption and solid-dosage stability context

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